N-(3,5-dimethylphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Description
Scientific Research Applications
Antitumor Activity
Novel Antitumor Acetamide Derivatives : Research has explored the synthesis of novel acetamide derivatives, including structures related to the specified compound, to evaluate their antitumor activity. One study detailed the creation of acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives, finding compounds that were more effective than the reference drug doxorubicin in antitumor activity tests (Alqasoumi et al., 2009).
Antimicrobial Activity
Heterocyclic Compounds Incorporating Antipyrine Moiety : Another study focused on the synthesis and antimicrobial evaluation of heterocyclic compounds incorporating an antipyrine moiety, derived from cyano- N -acetamide precursors. This research led to the development of new coumarin, pyridine, pyrrole, thiazole, and pyrazolo[3,4-d]pyrimidine derivatives with significant antimicrobial activities (Bondock et al., 2008).
Radiolabeling for Imaging
Translocator Protein Imaging with PET : The development of radiolabeled compounds for imaging the translocator protein (18 kDa) with PET has utilized pyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound . This research aimed at enhancing in vivo imaging for neuroinflammation and other pathologies, demonstrating the potential of such compounds in biomedical imaging applications (Dollé et al., 2008).
Synthesis and Biological Evaluation
Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands : A study synthesized a series of novel pyrazolo[1,5-a]pyrimidines, aiming to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to reference compounds, highlighting their utility in detecting neuroinflammation (Damont et al., 2015).
Antioxidant Activity
Novel Coordination Complexes with Antioxidant Activity : Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential in this area (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S2/c1-12-7-13(2)9-14(8-12)24-18(28)11-32-21-25-19-17(20(29)26-21)10-23-27(19)15-3-5-16(6-4-15)33(22,30)31/h3-10H,11H2,1-2H3,(H,24,28)(H2,22,30,31)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWHRVOMMIZUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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